5-Acetamidopiperidine-3-carboxylic acid
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Overview
Description
5-Acetamidopiperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H14N2O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Acetamidopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of piperidine-3-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process can be optimized for higher yields and cost-effectiveness by employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 5-Acetamidopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
5-Acetamidopiperidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Acetamidopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA uptake inhibitor, it binds to GABA transporters, preventing the reuptake of GABA into neurons and glial cells. This leads to increased levels of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission .
Comparison with Similar Compounds
Piperidine-3-carboxylic acid: A precursor to 5-Acetamidopiperidine-3-carboxylic acid, used in similar applications.
Nipecotic acid: Another piperidine derivative known for its high affinity for GABA transporters.
Uniqueness: this compound is unique due to its specific acetamido group, which imparts distinct chemical properties and biological activities compared to other piperidine derivatives. Its ability to inhibit GABA uptake makes it particularly valuable in neurological research .
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-acetamidopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h6-7,9H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
CTLGLODMRLJDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(CNC1)C(=O)O |
Origin of Product |
United States |
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